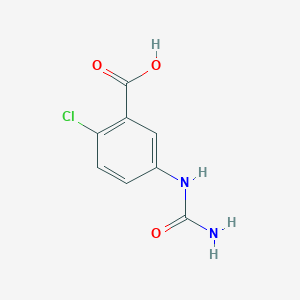

5-(氨基甲酰氨基)-2-氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

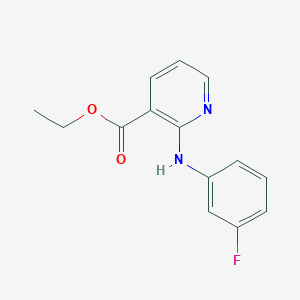

5-(Carbamoylamino)-2-chlorobenzoic acid is a compound that contains a carbamoyl group. The carbamoyl group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amino group (NH2) linked to the same carbon atom . The carbamoyl group is a key component in many biological processes, including the urea cycle and the biosynthesis of pyrimidines .

Synthesis Analysis

The synthesis of 5-(Carbamoylamino)-2-chlorobenzoic acid can involve various methods. One approach is through the derivatization of amino acids using urea, a simple agent. The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps . Another method involves the use of enzymes such as carbamoylases, which have strict enantiospecificity and substrate promiscuity, making them ideal for kinetic resolution processes .Molecular Structure Analysis

The molecular structure of 5-(Carbamoylamino)-2-chlorobenzoic acid can be analyzed using various techniques. Liquid chromatography-mass spectrometry (LC-MS) is one such method that can be used for the derivatization of amino acids using urea . The structure of the compound can also be analyzed using molecular dynamics simulation software .Chemical Reactions Analysis

The chemical reactions involving 5-(Carbamoylamino)-2-chlorobenzoic acid can be complex. The compound can undergo various reactions, including derivatization with urea to form carbamoyl amino acids . Carbamoylases, enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, can also play a role in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Carbamoylamino)-2-chlorobenzoic acid can be inferred from the properties of similar compounds. Amino acids, which have common elements of an amine group, a carboxyl group, and a side chain, have distinct physical properties that influence protein formation and function .科学研究应用

合成和材料科学

结构上与5-(氨基甲酰氨基)-2-氯苯甲酸相关的化合物已被合成用于各种应用,包括用于分离工艺的新型膜的开发以及具有特定性质的聚酰亚胺的合成。例如,新型含羧基聚酰亚胺被合成并用作乙醇脱水的蒸发渗透膜,突出了此类化合物在改善分离技术中的作用(Xu & Wang, 2015)。类似地,已显示将3,5-二氨基苯甲酸等二氨基酸掺入聚酰亚胺前体可以提高气体传输性能,证明了羧基和氨基官能化化合物在创造先进材料中的效用(Calle et al., 2015)。

药物研究

在药物研究中,已研究具有与5-(氨基甲酰氨基)-2-氯苯甲酸中那些相似的官能团的化合物,以了解其潜在的药用特性。例如,环状核苷酸的合成和评估证明了在开发抗病毒剂中氯和氨基取代化合物的显着性(Vince & Hua, 1990)。此外,对绿原酸及其衍生物的研究揭示了广泛的生物活性,包括抗氧化、抗炎和抗菌作用,表明类似的化合物可能具有多种药理应用(Naveed et al., 2018)。

化学合成

复杂分子的化学合成通常涉及具有存在于5-(氨基甲酰氨基)-2-氯苯甲酸中的官能团的中间体或反应物。合成抗糖尿病药物达格列净的研究说明了氯和羧酸衍生物在药物合成中的作用,强调了这些化合物在药物开发中的多功能性(Yafei, 2011)。

作用机制

Target of Action

The primary target of 5-(Carbamoylamino)-2-chlorobenzoic acid is the enzyme DCase . This enzyme facilitates the hydrolysis of the N-carbamoyl group in the production of N-carbamoyl-D-amino acids . It is employed in the industrial production of D, L-5-monosubstituted barbiturates .

Mode of Action

It is likely that the compound interacts with its target enzyme, dcase, to influence the hydrolysis of n-carbamoyl-d-amino acids . This interaction and the resulting changes in the enzyme’s activity could have significant effects on the biochemical pathways in which these amino acids are involved.

Biochemical Pathways

The biochemical pathways affected by 5-(Carbamoylamino)-2-chlorobenzoic acid are likely related to the metabolism of N-carbamoyl-D-amino acids . These amino acids play a crucial role in various metabolic processes, including the synthesis of antibiotics, insecticides, and peptide hormones . Therefore, any changes in the activity of DCase, induced by 5-(Carbamoylamino)-2-chlorobenzoic acid, could have downstream effects on these important biochemical pathways.

Result of Action

The molecular and cellular effects of 5-(Carbamoylamino)-2-chlorobenzoic acid’s action would depend on its interaction with DCase and the subsequent changes in the metabolism of N-carbamoyl-D-amino acids . These effects could potentially influence various physiological processes, given the wide range of roles that these amino acids play in the body.

生化分析

Biochemical Properties

It is known that carbamoylases, enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, play a significant role in the metabolism of carbamoyl compounds . Therefore, it is plausible that 5-(Carbamoylamino)-2-chlorobenzoic acid may interact with these enzymes.

Cellular Effects

It is known that carbamoyl compounds can have significant effects on cellular processes . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known properties of carbamoyl compounds, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

属性

IUPAC Name |

5-(carbamoylamino)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUNQDHAWIUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)